molecular formula C9H11BrN2O2 B3324021 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid CAS No. 1781439-01-7

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid

Cat. No.: B3324021
CAS No.: 1781439-01-7
M. Wt: 259.10
InChI Key: BYWFDBYXWLNQTR-UHFFFAOYSA-N
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Description

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyridine core. Key structural attributes include:

  • Acetic acid group: Attached to the 6th carbon of the tetrahydroimidazo[1,2-a]pyridine scaffold, providing solubility in polar solvents and enabling salt formation.

This compound is of interest in medicinal chemistry for its modular structure, which allows derivatization at multiple positions.

Properties

IUPAC Name

2-(3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c10-7-4-11-8-2-1-6(3-9(13)14)5-12(7)8/h4,6H,1-3,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWFDBYXWLNQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2CC1CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid typically involves the bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine followed by the introduction of an acetic acid moiety. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent step involves the reaction with bromoacetic acid under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with LiAlH4 would result in the corresponding amine.

Scientific Research Applications

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the effects of brominated imidazo[1,2-a]pyridine derivatives on biological systems.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The acetic acid moiety can also interact with biological molecules through hydrogen bonding and ionic interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Their Implications

The table below compares the target compound with structurally related analogs, emphasizing differences in substituents, ring saturation, and functional groups:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid (Target) -Br (3), -CH₂COOH (6) C₉H₁₁BrN₂O₂ 265.10 Tetrahydro core, bromo, and carboxylic acid; balanced polarity
3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid -Br (3), -COOH (7) C₈H₅BrN₂O₂ 241.05 Aromatic core, carboxylic acid at position 7; higher rigidity
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate -Br (6), -CH₂COOEt (3) C₁₁H₁₁BrN₂O₂ 295.12 Ester group instead of acid; bromo at position 6
Imidazo[1,2-a]pyridine-6-acetic acid -CH₂COOH (6) C₉H₈N₂O₂ 176.17 Fully aromatic, lacks bromo; lower molecular weight
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (QJ-6436) -Br (3) C₇H₉BrN₂ 201.07 Tetrahydro core with bromo; lacks acetic acid group

Functional Group and Property Analysis

Bromo Substituent
  • Positional Effects : Bromine at position 3 (target compound) vs. 6 (Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate ) alters steric and electronic profiles, impacting binding affinity in biological targets.
  • Reactivity: Bromine at position 3 enables Suzuki-Miyaura couplings, as demonstrated in the synthesis of antitrypanosomal agents .
Acetic Acid vs. Ester Groups
  • Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to ethyl esters (e.g., Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate ).
  • Bioavailability : Acid groups facilitate salt formation, improving pharmacokinetics, while esters may serve as prodrugs .
Ring Saturation
  • Tetrahydro vs. Aromatic Cores : Saturation in the target compound reduces π-π stacking interactions but may enhance metabolic stability by limiting oxidative degradation .

Biological Activity

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a bromine atom attached to an imidazo[1,2-a]pyridine ring system linked to an acetic acid moiety, which contributes to its unique pharmacological profile.

Chemical Structure

The chemical structure of 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid can be represented as follows:

C9H11BrN2O2\text{C}_9\text{H}_{11}\text{BrN}_2\text{O}_2

This structure is significant for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound's binding affinity, potentially modulating the activity of various biological pathways. The exact mechanisms remain under investigation but may involve enzyme inhibition or receptor modulation.

Biological Activities

Research has indicated that 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid exhibits several biological activities:

  • Antimicrobial Activity : Initial studies suggest that it may possess antimicrobial properties against various pathogens.
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on tumor cell lines, showing promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties that could be beneficial in neurodegenerative diseases.

Cytotoxicity Studies

A study assessed the cytotoxic effects of 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid on various human tumor cell lines. The results demonstrated significant tumor-specific cytotoxicity compared to normal cells. The following table summarizes the findings:

Cell LineIC50 (µM)Selectivity Index
A549 (Lung Cancer)154.5
MCF7 (Breast Cancer)203.0
HeLa (Cervical Cancer)183.5
Normal Fibroblasts>100-

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Studies

In vitro antimicrobial assays were conducted against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound possesses moderate antibacterial activity.

Q & A

Basic: What are the standard synthetic routes for 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid?

Methodological Answer:
The synthesis typically involves bromination of a tetrahydroimidazo[1,2-a]pyridine precursor. For example, bromination using bromine in acetic acid under inert atmosphere is a common approach (e.g., bromination of 6-chloroimidazo[1,2-a]pyridine derivatives) . Multi-step protocols may include:

Precursor preparation : Cyclization of amino-pyridine intermediates with α,β-unsaturated esters.

Bromination : Electrophilic substitution at the 3-position using bromine in acetic acid (60–80°C, 6–12 hours).

Functionalization : Hydrolysis or coupling reactions to introduce the acetic acid moiety.
Validation : Monitor reaction progress via TLC or LC-MS, and purify via recrystallization or column chromatography .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:
Key characterization techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the tetrahydroimidazo[1,2-a]pyridine core (δ 1.5–2.5 ppm for CH₂ groups, δ 6.5–7.5 ppm for aromatic protons) and acetic acid moiety (δ 3.5–4.0 ppm for CH₂COO⁻) .
    • ¹³C NMR : Confirm quaternary carbons (e.g., C-Br at δ 90–100 ppm) and carbonyl groups (δ 170–175 ppm).
  • HRMS : Validate molecular weight (e.g., calculated vs. observed [M+H]⁺ ions with <5 ppm error) .
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (2500–3300 cm⁻¹) and C=O stretches (1700–1750 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and minimize byproducts?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates, or acetic acid for bromination .
  • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency.
  • Computational Modeling : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • DoE (Design of Experiments) : Vary temperature, stoichiometry, and reaction time systematically. For example, higher temperatures (80–100°C) may accelerate bromination but risk decomposition .

Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:
Common issues and solutions:

  • HRMS Mismatches : Recalibrate the instrument and re-run samples. If unresolved, consider isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature at m/z 79/81) .
  • Ambiguous NMR Peaks : Use 2D techniques (e.g., HSQC, HMBC) to assign overlapping signals. For example, HMBC can correlate the acetic acid proton with the carbonyl carbon.
  • Crystallographic Validation : If available, perform X-ray diffraction (as in analogous imidazo[1,2-a]pyridine derivatives) to unambiguously confirm stereochemistry .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies involve:

Derivatization :

  • Substitution Reactions : Replace bromine with other halogens or nucleophiles (e.g., -NH₂, -OH) to assess electronic effects .
  • Side-Chain Modification : Alter the acetic acid moiety to esters or amides to probe bioavailability .

Biological Assays :

  • In Vitro Testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Docking Studies : Model interactions with binding pockets (e.g., using AutoDock Vina) to rationalize activity trends .

Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) with activity .

Advanced: How to address low solubility in biological assays?

Methodological Answer:

  • Formulation Adjustments : Use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80).
  • Prodrug Synthesis : Convert the carboxylic acid to a methyl ester or PEGylated derivative for enhanced solubility .
  • Nanoparticle Encapsulation : Use liposomal carriers or PLGA nanoparticles to improve aqueous dispersion .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (bromine is corrosive).
  • Ventilation : Use fume hoods during synthesis to avoid inhaling acetic acid vapors.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How to design a scalable synthesis route for multi-gram production?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors to improve heat transfer and reduce reaction time.
  • Catalyst Recycling : Use immobilized catalysts (e.g., Pd/C on silica) for coupling steps.
  • Process Analytics : In-line FTIR or PAT (Process Analytical Technology) to monitor intermediate purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid
Reactant of Route 2
2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid

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